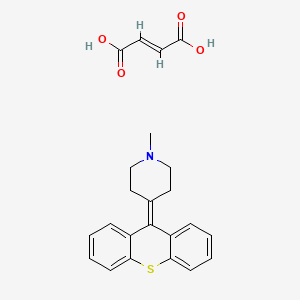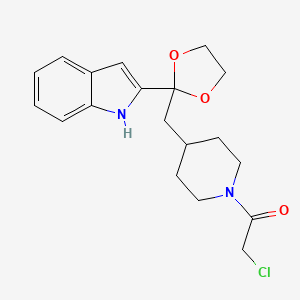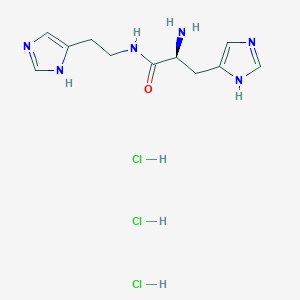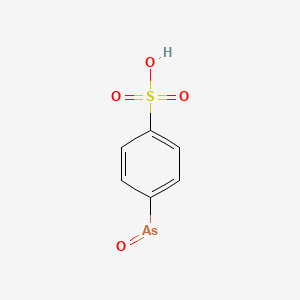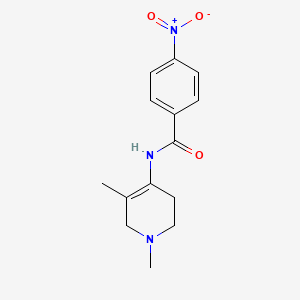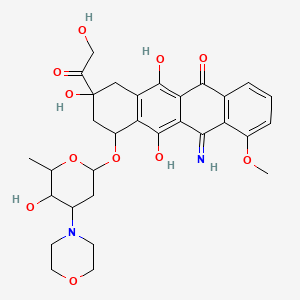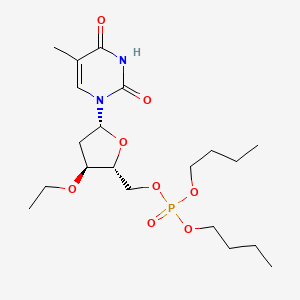
5'-Thymidylic acid, 3'-O-ethyl-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester is a chemical compound with the molecular formula C20H35N2O8P. It is a derivative of thymidine monophosphate, where the 3’-hydroxyl group is substituted with an ethyl group and the phosphate group is esterified with dibutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester typically involves the esterification of thymidine monophosphate. The process begins with the protection of the hydroxyl groups on the thymidine molecule. The 3’-hydroxyl group is then selectively ethylated using ethylating agents under controlled conditions. Following this, the phosphate group is esterified with dibutyl groups using appropriate esterification reagents .
Industrial Production Methods
In an industrial setting, the production of 5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product would be purified using techniques such as chromatography and crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidine monophosphate and butanol.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The ethyl and dibutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Thymidine monophosphate and butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in nucleotide metabolism and DNA synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase.
Pathways Involved: It can be incorporated into DNA during replication, potentially affecting DNA synthesis and repair processes.
Comparison with Similar Compounds
Similar Compounds
Thymidine monophosphate: The parent compound without the ethyl and dibutyl modifications.
5-Methyl-dUMP: A derivative of thymidine monophosphate with a methyl group at the 5-position.
Deoxythymidine monophosphate: Another derivative with different esterification patterns.
Uniqueness
5’-Thymidylic acid, 3’-O-ethyl-, dibutyl ester is unique due to its specific modifications, which confer distinct chemical and biological properties. The ethyl and dibutyl groups can influence the compound’s solubility, stability, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
130753-03-6 |
|---|---|
Molecular Formula |
C20H35N2O8P |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
dibutyl [(2R,3S,5R)-3-ethoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H35N2O8P/c1-5-8-10-27-31(25,28-11-9-6-2)29-14-17-16(26-7-3)12-18(30-17)22-13-15(4)19(23)21-20(22)24/h13,16-18H,5-12,14H2,1-4H3,(H,21,23,24)/t16-,17+,18+/m0/s1 |
InChI Key |
GQEGNAKXYDGYHG-RCCFBDPRSA-N |
Isomeric SMILES |
CCCCOP(=O)(OCCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OCC |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


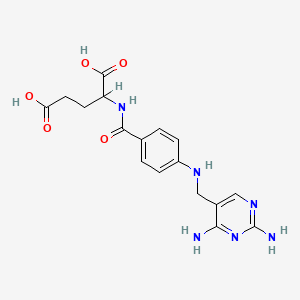
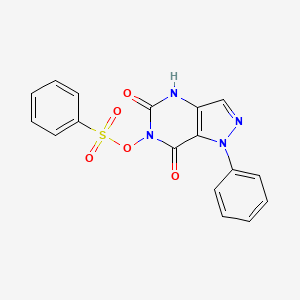
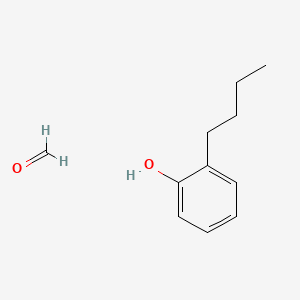

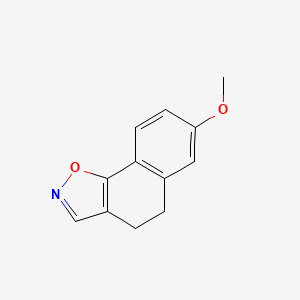
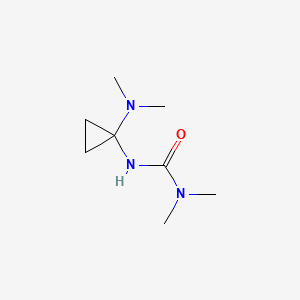
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
